molecular formula C21H27N7O6 B11671329 {4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetic acid

{4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetic acid

Cat. No.: B11671329
M. Wt: 473.5 g/mol
InChI Key: IJASXUNXTOAFEM-LPYMAVHISA-N
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Description

2-{4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOXY}ACETIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazine ring, morpholine groups, and a methoxyphenoxyacetic acid moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOXY}ACETIC ACID typically involves multiple steps, starting with the preparation of the triazine core The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and morpholine under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOXY}ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The hydrazine moiety can be reduced to form an amine.

    Substitution: The morpholine groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a carboxylic acid derivative, while substitution of the morpholine groups could result in various substituted triazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of enzymes or receptors due to its unique structure.

    Medicine: As a candidate for drug development, particularly in targeting specific pathways or receptors.

    Industry: As a precursor for the synthesis of advanced materials or as a component in chemical processes.

Mechanism of Action

The mechanism by which 2-{4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOXY}ACETIC ACID exerts its effects is likely related to its ability to interact with specific molecular targets. The triazine ring and morpholine groups may facilitate binding to enzymes or receptors, while the hydrazine and methoxyphenoxyacetic acid moieties could modulate the activity of these targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(E)-{2-[4,6-DIMORPHOLIN-4-YL]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOXY}ACETIC ACID
  • 2-{4-[(E)-{2-[4,6-BIS(PIPERIDIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOXY}ACETIC ACID

Uniqueness

The uniqueness of 2-{4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOXY}ACETIC ACID lies in its specific combination of functional groups, which may confer unique binding properties and biological activities compared to similar compounds. The presence of both morpholine and methoxyphenoxyacetic acid groups may enhance its solubility and bioavailability, making it a promising candidate for further research and development.

Properties

Molecular Formula

C21H27N7O6

Molecular Weight

473.5 g/mol

IUPAC Name

2-[4-[(E)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-2-methoxyphenoxy]acetic acid

InChI

InChI=1S/C21H27N7O6/c1-31-17-12-15(2-3-16(17)34-14-18(29)30)13-22-26-19-23-20(27-4-8-32-9-5-27)25-21(24-19)28-6-10-33-11-7-28/h2-3,12-13H,4-11,14H2,1H3,(H,29,30)(H,23,24,25,26)/b22-13+

InChI Key

IJASXUNXTOAFEM-LPYMAVHISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OCC(=O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OCC(=O)O

Origin of Product

United States

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